molecular formula C17H28ClNO2 B4410530 4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride

4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride

Cat. No. B4410530
M. Wt: 313.9 g/mol
InChI Key: WVFUUGWXBHRRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride, commonly known as TBPM HCl, is a chemical compound that has gained significant attention in the scientific community. It is a potential drug candidate for various therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of TBPM HCl is not yet fully understood. However, studies suggest that it may act by inhibiting certain enzymes and pathways involved in the progression of diseases. It may also interact with specific receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TBPM HCl has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a positive effect on cardiovascular function and neurological disorders.

Advantages and Limitations for Lab Experiments

TBPM HCl has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also has low toxicity and is relatively stable, making it suitable for long-term experiments. However, its limited solubility in water can pose challenges in certain experiments.

Future Directions

There are several future directions for the research and development of TBPM HCl. It can be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Its mechanism of action can be further elucidated to understand its therapeutic effects better. Additionally, efforts can be made to improve its solubility and stability for enhanced efficacy and safety.
Conclusion:
In conclusion, TBPM HCl is a promising chemical compound with various potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a safe and effective drug candidate.

Scientific Research Applications

TBPM HCl has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory drug, and antiviral agent. It has also been investigated for its role in cardiovascular diseases and neurological disorders.

properties

IUPAC Name

4-[3-(3-tert-butylphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)15-6-4-7-16(14-15)20-11-5-8-18-9-12-19-13-10-18;/h4,6-7,14H,5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFUUGWXBHRRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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